molecular formula C8H10N4O2 B1481266 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2092561-87-8

1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1481266
CAS No.: 2092561-87-8
M. Wt: 194.19 g/mol
InChI Key: GCYHZVIYLZPUEQ-UHFFFAOYSA-N
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Description

1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a specialized chemical reagent designed for advanced research applications in medicinal chemistry and chemical biology. Its structure incorporates both an azetidine ring and a 1,2,3-triazole-4-carbaldehyde functional group, making it a valuable bifunctional scaffold for constructing novel molecular entities. The primary research value of this compound lies in its reactive aldehyde group, which enables selective bioconjugation. Specifically, 1,2,3-triazole-4-carbaldehyde (TA4C) derivatives have been established as effective reagents for one-step N-terminal modification of proteins and peptides under mild reaction conditions, achieving excellent conversion rates . This method facilitates the site-specific labeling of bioactive peptides and proteins with various functional molecules, including fluorophores, biotin, and polyethylene glycol (PEG) chains, which are attached via the triazole ring . In drug discovery, the 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets and its favorable physicochemical properties . Compounds featuring this core structure have been investigated for a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory applications . The azetidine component further enhances its utility as a conformationally restricted building block, often used to optimize the properties of drug candidates. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules, such as 1,2,3-triazole-4-carboxamides, which have been explored as potent and selective inhibitors of therapeutic targets like the Pregnane X Receptor (PXR) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(1-acetylazetidin-3-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-6(14)11-3-8(4-11)12-2-7(5-13)9-10-12/h2,5,8H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYHZVIYLZPUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically proceeds via:

  • Formation of the 1,2,3-triazole core through azide-alkyne cycloaddition or related cyclization methods.
  • Introduction of the azetidine ring substituted at the 3-position.
  • Functionalization of the azetidine nitrogen with an acetyl group.
  • Installation of the aldehyde group at the 4-position of the triazole ring.

Preparation of Stock Solutions and Formulations

GlpBio provides practical data on preparing stock solutions and in vivo formulations of 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, which indirectly reflects on the compound's solubility and stability characteristics important in preparation and handling:

Stock Solution Preparation (Volume in mL) 1 mg 5 mg 10 mg
1 mM 5.1496 25.748 51.496
5 mM 1.0299 5.1496 10.2992
10 mM 0.515 2.5748 5.1496

Note: Volumes correspond to the solvent volume required to prepare solutions at indicated molarities for given masses of compound.

For in vivo formulation, a stepwise solvent addition is recommended to ensure complete dissolution and clarity:

  • Dissolve the compound in DMSO to prepare a master stock solution.
  • Sequentially add PEG300, Tween 80, and finally distilled water or corn oil, mixing and clarifying after each addition.
  • Physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution.
  • Ensuring clarity at each step is critical before proceeding to the next solvent addition.

Analytical and Practical Considerations

  • The molecular weight and solubility parameters are crucial for calculating solution concentrations accurately.
  • The use of co-solvents and surfactants (PEG300, Tween 80) facilitates formulation for biological applications.
  • The preparation methods emphasize careful temperature control, reaction time, and purification to achieve high yields and purity.

Summary Table: Key Preparation Steps and Conditions

Step Reagents/Conditions Notes
Azide formation Sodium azide + tert-butyl bromide in polar solvent/water Molar ratios critical for yield
Cyclization to triazole Acetylene + organic base, normal pressure Filter and concentrate product
Acid-catalyzed modification Methanesulfonic acid/trifluoromethanesulfonic acid + catalyst (tert-butyl dimethyl silyl triflate), 50–60 °C, 6–10 h Decoloration with activated carbon, vacuum distillation for purification
Azetidine acetylation Acetylation of azetidin-3-yl intermediate Standard acylation methods
Coupling to triazole core Nucleophilic substitution or coupling reaction Specific conditions not detailed
Stock solution preparation Dissolution in DMSO, sequential addition of PEG300, Tween 80, water or corn oil Ensure clarity at each step, use physical aids if necessary

Chemical Reactions Analysis

Types of Reactions: 1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require catalysts like palladium or copper, along with appropriate ligands and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may investigate its use as a precursor for drug development.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The azetidine ring may also contribute to the compound’s overall activity by providing structural stability and facilitating binding to targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Synthesis : Most analogs are synthesized via condensation or click chemistry. The acetylazetidine substituent in the target compound likely requires protection/deprotection strategies during triazole formation .
  • Molecular Weight : The acetylazetidine group contributes to a higher molecular weight (~209.20) compared to phenyl-substituted analogs (e.g., 173.17 for phenyl derivative) but lower than pyrrolidine-based derivatives (e.g., 224.22) .

Solubility and Polarity:

  • However, the four-membered azetidine ring reduces steric bulk relative to pyrrolidine (five-membered), possibly enhancing binding affinity in enzyme active sites .

Stability:

  • Acetylated amines are generally stable under physiological conditions but may hydrolyze in acidic/basic environments. This contrasts with phenyl or halogenated derivatives, which exhibit greater inertness .

Biological Activity

1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a novel compound that belongs to the class of 1,2,3-triazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition. Its unique structure combines an azetidine moiety with a triazole ring, which may contribute to its biological efficacy.

  • Chemical Formula : C₈H₁₀N₄O₂
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 2092561-87-8

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and renal cancer cells. Specifically, derivatives similar to this compound exhibited selective cytotoxicity at nanomolar concentrations.

Case Study: Cytotoxicity Evaluation

A notable study evaluated the cytotoxic effects of triazole derivatives on human leukemic T-cells (Jurkat cells). The findings indicated that certain derivatives showed a GI50 value comparable to doxorubicin, a standard chemotherapy drug. The compound 4a from this class induced apoptosis in Jurkat cells through mechanisms involving DNA damage and mitochondrial dysfunction .

Enzyme Inhibition

Another significant aspect of the biological activity of triazole compounds is their role as enzyme inhibitors. A series of triazole analogs were synthesized and tested for their inhibitory activity against carbonic anhydrase-II (CA-II) enzymes. The results indicated moderate inhibition potential, suggesting that the triazole moiety can effectively interact with enzyme active sites .

Table: Summary of Biological Activities

CompoundActivity TypeTarget Cell Line/EnzymeGI50/IC50 ValueReference
1-(1-acetylazetidin-3-yl)-1H-triazoleAnticancerJurkat (leukemia)~0.65 μM
4a (related triazole)AnticancerCAKI-1 (kidney cancer)0.15 μM
Triazole analogsEnzyme InhibitionCarbonic Anhydrase-IIModerate Inhibition

Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells is attributed to several mechanisms:

  • DNA Damage : Induction of DNA fragmentation and chromatin condensation.
  • Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential leading to cell death.

These findings suggest that the compound may interact with cellular pathways that regulate apoptosis and cell proliferation.

Molecular Docking Studies

Molecular docking studies have been employed to understand how these compounds fit into the active sites of target enzymes like CA-II. The results indicated that the structural features of the triazole ring are crucial for binding affinity and specificity towards the enzyme .

Q & A

Q. Basic Analytical Techniques

  • NMR Spectroscopy: 1H/13C NMR confirms regioselectivity of the triazole ring and acetyl/azetidine substituents (e.g., aldehyde proton at ~9.8 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C9H12N4O2: calculated 222.24, observed 222.25) .
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., triazole ring planarity, acetyl group conformation) using programs like SHELXL .

Advanced Data Analysis Example:
Crystallographic refinement with SHELXL reveals anisotropic displacement parameters for heavy atoms, critical for confirming stereochemistry .

What challenges arise in ensuring regioselectivity during triazole formation?

Q. Advanced Experimental Design

  • Regioselectivity Control: Cu(I)-catalyzed reactions favor 1,4-disubstituted triazoles, but competing pathways may yield 1,5-isomers. Mitigation strategies:
    • Use of bulky ligands (e.g., TBTA) to sterically direct reaction .
    • Solvent optimization (e.g., tert-butanol reduces side reactions) .
  • Validation: HPLC or 2D NMR (e.g., NOESY) distinguishes isomers .

Q. Advanced Methodological Workflow

  • Data Collection: High-resolution (<1.0 Å) X-ray diffraction data.
  • Software Suite: SHELX (SHELXD for solution, SHELXL for refinement) .
  • Key Parameters:
    • Anisotropic refinement for non-H atoms.
    • TWIN commands for handling crystal twinning .
  • Validation: R-factor (<5%), residual electron density maps (<0.3 eÅ⁻³) .

Case Study: A related triazole-carbaldehyde derivative (C19H14FN5O) was refined using SHELXL, achieving R1 = 0.039 .

What biological activities are hypothesized based on structural analogs?

Q. Advanced Structure-Activity Relationships (SAR)

  • Antimicrobial Potential: Triazole-carbaldehydes inhibit bacterial enoyl-ACP reductase (e.g., IC50 ~2 µM for S. aureus) .
  • Anticancer Activity: Analogous compounds (e.g., pyrazole-triazole hybrids) disrupt tubulin polymerization (EC50 <1 µM) .
  • Neuropharmacology: Acetyl-azetidine moieties may enhance blood-brain barrier penetration .

Hypothesis Testing:

  • In Silico Docking: Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina.
  • In Vitro Assays: MTT cytotoxicity screening against cancer cell lines (e.g., MCF-7) .

How are reaction conditions optimized for scale-up synthesis?

Q. Advanced Process Chemistry

  • DoE (Design of Experiments): Screen variables (temperature, catalyst loading, solvent) using Taguchi methods.
  • Case Study: For a triazole-carbaldehyde analog, optimal conditions were:
    • 80°C, ethanol, 2 h reaction time (yield: 85%) .
  • Green Chemistry Metrics:
    • E-factor minimization via solvent recycling .

Challenges:

  • Aldehyde oxidation byproducts (e.g., over-oxidation to carboxylic acids) require strict stoichiometric control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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